

# Cyclopropylmethanesulfonamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Cyclopropylmethanesulfonamide*

Cat. No.: *B1291645*

[Get Quote](#)

CAS Number: 479065-29-7

This technical guide provides a comprehensive overview of N-**Cyclopropylmethanesulfonamide**, a molecule of interest in synthetic and medicinal chemistry. The document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential, though not yet fully characterized, role in drug development based on the well-established activities of its core functional groups: the sulfonamide and the cyclopropyl moieties. This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical and Physical Properties

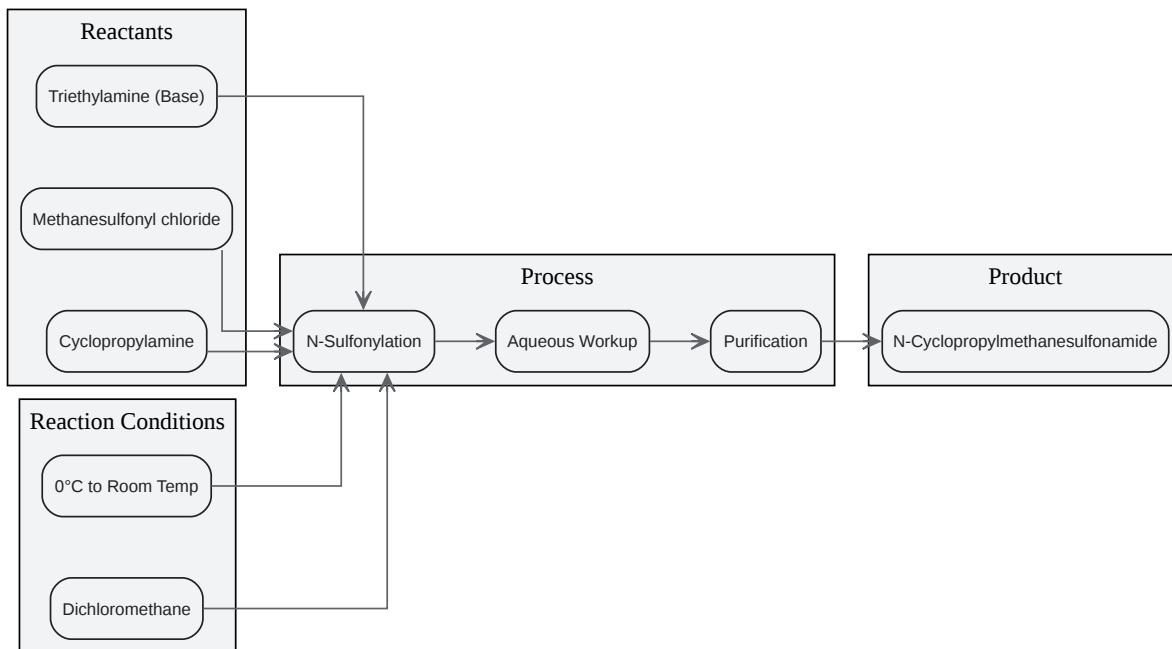
**N-Cyclopropylmethanesulfonamide** is a sulfonamide derivative characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a methanesulfonamide. While extensive physical property data for this specific compound is not readily available in the literature, likely due to its primary role as a synthetic intermediate, its fundamental chemical properties are well-defined.

| Property          | Value                           |
|-------------------|---------------------------------|
| CAS Number        | 479065-29-7                     |
| Molecular Formula | C4H9NO2S                        |
| Molecular Weight  | 135.18 g/mol                    |
| IUPAC Name        | N-cyclopropylmethanesulfonamide |
| Physical Form     | Solid                           |
| Melting Point     | Not available                   |
| Boiling Point     | Not available                   |
| Solubility        | Not available                   |

## Experimental Protocols

### Synthesis of N-Cyclopropylmethanesulfonamide

The synthesis of **N-Cyclopropylmethanesulfonamide** can be achieved through the reaction of cyclopropylamine with methanesulfonyl chloride in the presence of a base. The following is a representative experimental protocol based on general methods for the synthesis of N-alkyl sulfonamides.


#### Materials:

- Cyclopropylamine
- Methanesulfonyl chloride
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable solvent)
- Hydrochloric acid (for workup)
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate (or sodium sulfate)
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

**Procedure:**

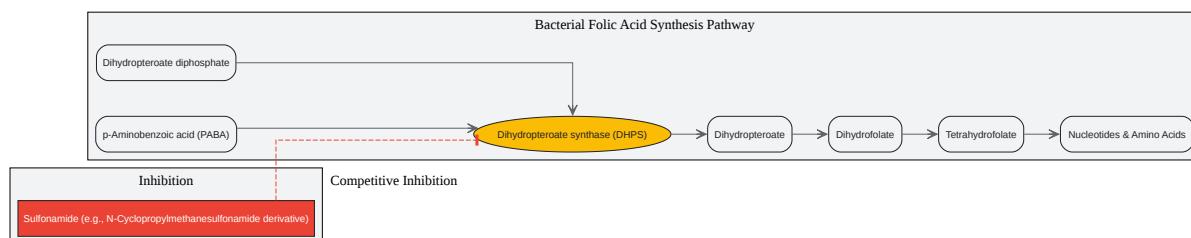
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **N-Cyclopropylmethanesulfonamide** can be purified by recrystallization or column chromatography on silica gel.

[Click to download full resolution via product page](#)

Synthetic workflow for **N-Cyclopropylmethanesulfonamide**.

## Potential Applications in Drug Development

While **N-Cyclopropylmethanesulfonamide** has not been extensively studied for its biological activity, its structural components are prevalent in many pharmaceuticals.


- The Sulfonamide Moiety: The sulfonamide functional group is a cornerstone in medicinal chemistry. It is a key pharmacophore in a wide range of drugs, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] Sulfonamides are known to act as inhibitors of various enzymes, such as carbonic anhydrase and dihydropteroate synthase.[3][4][5]

- The Cyclopropyl Group: The cyclopropyl ring is increasingly utilized in drug design as a "bioisostere" for other chemical groups.<sup>[4]</sup> Its unique conformational rigidity and electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability.<sup>[4]</sup>

Given these characteristics, **N-Cyclopropylmethanesulfonamide** serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives could be explored as candidates for enzyme inhibitors or receptor modulators in various disease areas.

## Representative Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis

Although no specific signaling pathway has been elucidated for **N-Cyclopropylmethanesulfonamide**, the general mechanism of action for antibacterial sulfonamides is well-understood. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its inhibition leads to the cessation of bacterial growth.<sup>[1][2][4][5][6]</sup>



[Click to download full resolution via product page](#)

Inhibition of bacterial folic acid synthesis by sulfonamides.

## Safety and Handling

Specific toxicology data for **N-Cyclopropylmethanesulfonamide** is not available. However, based on the safety data for structurally related compounds, general laboratory safety precautions should be observed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

## Conclusion

**N-Cyclopropylmethanesulfonamide** is a chemical compound with significant potential as a synthetic intermediate in the development of new therapeutic agents. While its own biological profile is not yet characterized, the presence of the sulfonamide and cyclopropyl moieties suggests that its derivatives could be valuable candidates for a range of biological targets. This guide provides a foundational understanding of its properties and synthesis to support further research and development in this area.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- To cite this document: BenchChem. [Cyclopropylmethanesulfonamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291645#cyclopropylmethanesulfonamide-cas-number>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)